molecular formula C44H20Cl8N4Zn B2789676 ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide CAS No. 100506-72-7

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide

カタログ番号: B2789676
CAS番号: 100506-72-7
分子量: 953.65
InChIキー: KQYNWKHJHNPMNO-AQZHRKEBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide is a metalloporphyrin complex featuring a central zinc(II) ion coordinated within a macrocyclic porphyrin ligand substituted with four 2,6-dichlorophenyl groups at the meso positions. The "diide" designation indicates a doubly deprotonated porphyrin core, rendering the complex anionic. This compound is synthesized via a two-step process: (1) condensation of pyrrole with 2,6-dichlorobenzaldehyde in a mixture of acetic acid and nitrobenzene at 120°C to form the free-base porphyrin, followed by (2) metal insertion using zinc salts . The bulky, electron-withdrawing 2,6-dichlorophenyl substituents confer high thermal and oxidative stability, making it suitable for catalytic applications under harsh conditions.

特性

IUPAC Name

zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H20Cl8N4.Zn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;/h1-20H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYNWKHJHNPMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H20Cl8N4Zn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

953.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide typically involves the following steps:

  • Formation of the Porphyrin Ligand: : The starting materials are usually pyrrole and 2,6-dichlorobenzaldehyde. These are subjected to a condensation reaction under acidic conditions to form the porphyrin precursor.

  • Metalation: : The resulting porphyrin is then treated with zinc acetate or zinc chloride to introduce the zinc ion into the porphyrin core.

  • Oxidation: : The final step involves the oxidation of the zinc porphyrin to form the diide (dianion) species.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the above synthetic routes, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be further oxidized to form higher oxidation states.

  • Reduction: : Reduction reactions can be used to generate different reduced forms of the porphyrin.

  • Substitution: : Substitution reactions at the porphyrin core or the phenyl rings can introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

  • Oxidation Products: : Higher oxidation state porphyrins, potentially leading to the formation of oxo- or hydroxoporphyrins.

  • Reduction Products: : Reduced porphyrins, including the corresponding mono- and dianions.

  • Substitution Products: : Functionalized porphyrins with various substituents on the phenyl rings or the porphyrin core.

科学的研究の応用

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide: has several scientific research applications:

  • Catalysis: : The compound is used as a catalyst in various organic reactions, including epoxidation and oxidation reactions.

  • Photocatalysis: : It can act as a photosensitizer in photocatalytic processes, such as the degradation of organic pollutants.

  • Biological Studies: : The compound is used in biological studies to understand the role of porphyrins in biological systems and their interactions with biomolecules.

  • Material Science: : It is used in the development of new materials with unique optical and electronic properties.

作用機序

The mechanism by which ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide exerts its effects involves its ability to coordinate to various substrates and transfer electrons or oxygen atoms. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates through its porphyrin core and zinc ion.

類似化合物との比較

Metal Center

  • Zinc(II) vs. Manganese(III):
    The manganese(III) analog, 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-Mn(III) chloride (TDCPP-Mn), shares the same porphyrin ligand but exhibits distinct redox behavior. Manganese(III) centers are redox-active, enabling catalytic cycles in oxidation reactions (e.g., metabolic activation of cyclophosphamide and benzo[a]pyrene) . In contrast, zinc(II) is diamagnetic and less redox-active, suggesting a role in stabilizing reaction intermediates or serving as a structural template.

  • Zinc(II) vs. Cobalt(II):
    Cobalt(II) complexes like cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide feature a redox-active Co(II/III) center, suitable for electron-transfer reactions. However, the 4-methylphenyl substituents (electron-donating) contrast with the electron-withdrawing 2,6-dichlorophenyl groups, altering electronic properties and catalytic selectivity .

Substituent Effects

  • 2,6-Dichlorophenyl vs. 4-Pyridyl: Zinc 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine replaces chlorophenyl groups with 4-pyridyl substituents. The pyridyl groups enhance solubility in polar solvents (e.g., water or methanol) and enable coordination to additional metal centers, expanding utility in supramolecular chemistry . However, the absence of electron-withdrawing chlorine atoms reduces stability under oxidative conditions.
  • 2,6-Dichlorophenyl vs. 4-Methylphenyl:
    Methyl groups in cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide provide steric bulk without significant electronic effects, favoring applications in homogeneous catalysis where moderate electron density is required .

Data Tables

Table 1: Comparative Properties of Metalloporphyrins

Compound Metal Substituents Key Applications Redox Activity Solubility Profile
ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide Zn(II) 2,6-dichlorophenyl Biomimetic catalysis (inferred) Low Low in polar solvents
5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-Mn(III) chloride Mn(III) 2,6-dichlorophenyl Metabolic activation of genotoxins High Moderate in organic solvents
Zinc 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine Zn(II) 4-pyridyl Supramolecular chemistry (inferred) Low High in polar solvents
Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide Co(II) 4-methylphenyl Homogeneous catalysis (inferred) Moderate Moderate in organic solvents

生物活性

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide is an organometallic compound notable for its biological activity and potential applications in photodynamic therapy and antimicrobial treatments. This article explores its biological mechanisms, efficacy against various pathogens, and comparative studies with related compounds.

Overview of the Compound

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide is a zinc-containing porphyrin characterized by four 2,6-dichlorophenyl substituents. Porphyrins are known for their significant roles in biological systems and their ability to act as photosensitizers. The compound's unique structure allows it to interact with various biological substrates and generate reactive oxygen species (ROS) upon light activation.

The primary mechanism by which ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide exerts its biological effects involves:

  • Coordination Chemistry : The zinc ion at the core facilitates electron transfer and coordination with substrates.
  • Photodynamic Activity : Upon irradiation, the compound generates ROS that can damage cellular components of pathogens.
  • Interaction with Biomolecules : It can bind to DNA and proteins, influencing their structure and function.

Antimicrobial Properties

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide has demonstrated significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus67.68 µg/mL
Escherichia coli54.71 µg/mL (irradiated)
Pseudomonas aeruginosa69.42 µg/mL (irradiated)

The compound showed enhanced activity when activated by light due to increased ROS production .

Case Studies

  • Photodynamic Therapy : In a controlled study involving MRSA strains, ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide was tested under varying light conditions. Results indicated a significant reduction in bacterial viability upon light activation compared to non-irradiated controls .
  • DNA Interaction : Research utilizing UV-visible spectroscopy demonstrated that the compound interacts with DNA at physiological pH. The binding affinity was assessed through changes in absorbance spectra as the concentration of DNA varied. Results indicated a high degree of interaction leading to potential applications in targeting bacterial DNA .

Comparative Analysis with Similar Compounds

To understand the unique properties of ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide better, comparisons were made with other porphyrins:

CompoundKey FeaturesBiological Activity
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrinMethoxycarbonyl groups alter solubilityLower antimicrobial activity
5,10,15,20-Tetrakis(2,6-dichloro-3-sulfophenyl)porphyrinWater-soluble due to sulfophenyl groupsEffective in aqueous environments
5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrinCationic nature enhances interaction with DNASignificant antibacterial properties

The presence of the zinc ion in ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide contributes to its unique photophysical properties and enhances its efficacy as a photosensitizer compared to its analogs .

Q & A

Q. What is the optimized synthetic methodology for preparing the free-base 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin?

The synthesis involves condensation of pyrrole with 2,6-dichlorobenzaldehyde in a mixture of glacial acetic acid and nitrobenzene at 120°C for ~3 hours. Reaction progress is monitored via TLC (using CH2_2Cl2_2 as eluent) and UV-Vis spectroscopy, with the Soret band at ~417 nm indicating completion. Crude product is purified by column chromatography (CHCl3_3/MeOH) or recrystallization (CH2_2Cl2_2/MeOH), yielding 4–6% pure porphyrin .

Q. How is the structural integrity of the synthesized porphyrin confirmed?

  • 1H NMR : A singlet at δ -2.54 ppm corresponds to NH protons, while δ 8.67 ppm corresponds to pyrrole protons, confirming symmetrical tetraaryl substitution .
  • UV-Vis : A Soret band at 417 nm and four Q bands (500–650 nm) validate the porphyrin scaffold .
  • Mass spectrometry : FAB-MS shows a molecular ion peak at m/z 951 for metallated derivatives (e.g., Cu complex) .

Q. What methods are used to monitor reaction progress during synthesis?

  • TLC : A brown spot at the solvent front (CH2_2Cl2_2) indicates porphyrin formation .
  • UV-Vis : Real-time tracking of the Soret band intensity ensures complete consumption of precursors .

Advanced Research Questions

Q. How does the 2,6-dichlorophenyl substitution pattern enhance catalytic performance in alkene epoxidation?

The electron-withdrawing Cl groups stabilize high-valent metal-oxo intermediates (e.g., MnV^V=O or FeV^V=O), critical for oxygen transfer in epoxidation. Comparative studies show that 2,6-dichlorophenyl-substituted Mn(III) or Fe(III) porphyrins outperform para-substituted analogs in terms of substrate conversion (>90%) and epoxide selectivity under mild conditions (room temperature, aqueous/organic biphasic systems) .

Q. What is the role of axial ligand coordination in modulating catalytic activity?

Metallation with Zn(II), Mn(III), or Fe(III) alters the porphyrin’s electronic structure:

  • Zn(II) : Enhances Lewis acidity, facilitating substrate coordination in acetalization reactions (e.g., benzaldehyde with ethanol) .
  • Mn(III)/Fe(III) : Generates active metal-oxo species for oxidation reactions. For example, Fe(III)-TDCPP achieves 95% epoxide selectivity in styrene epoxidation using H2_2O2_2 as an oxidant .
  • Cu(II) : Enables heterogeneous catalysis (e.g., triazole synthesis) when immobilized on carbon nanotubes .

Q. How do structural modifications (e.g., fluorination or sulfonation) impact photophysical and catalytic properties?

  • Fluorination : Introducing F atoms at meta/para positions increases hydrophobicity and redox stability, improving catalytic recyclability in fluorophilic environments .
  • Sulfonation : Water-soluble derivatives (e.g., 2,6-dichloro-3-sulfophenyl porphyrins) enable homogeneous catalysis in aqueous media, with applications in pesticide photodegradation .
  • Bromination : β-Bromo substituents redshift absorption spectra (e.g., ZnTCPPBr8_8 Soret band at 430 nm), enhancing light-harvesting efficiency in dye-sensitized solar cells .

Data Contradiction Analysis

Q. Why do reported yields for porphyrin synthesis vary significantly (4–6% vs. 91%)?

The lower yield (4–6%) refers to the free-base porphyrin synthesis, where side reactions (e.g., pyrrole oligomerization) reduce efficiency. The higher yield (91%) applies to metallation steps (e.g., Cu insertion), which proceed quantitatively due to the stability of metal-ligand bonds .

Q. How can discrepancies in catalytic performance between analogous porphyrins be resolved?

For example, Fe(III)-TDCPP outperforms Fe(III)-T(p-Cl)PP in epoxidation due to steric protection of the active site by 2,6-dichlorophenyl groups, which prevent oxidative degradation. Controlled studies using standardized oxidants (e.g., H2_2O2_2 vs. PhIO) and identical reaction conditions are critical for direct comparison .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted nitration to reduce reaction time and improve regioselectivity .
  • Catalytic Screening : Employ HPLC or GC-MS to quantify epoxide formation and side products (e.g., diols or ketones) .
  • Spectroscopic Characterization : Combine EPR and XAS to probe metal oxidation states during catalytic cycles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。